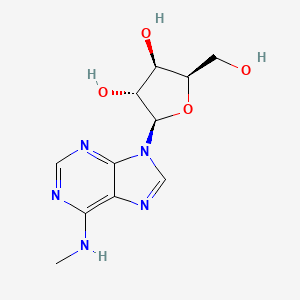

n6-Methyladenosin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8-,11-/m1/s1 |

InChI Key |

VQAYFKKCNSOZKM-GZCUOZMLSA-N |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Foundational Role of N6-methyladenosine (m6A) RNA Modification: A Technical Guide for Researchers and Drug Development Professionals

December 20, 2025

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic organisms, emerging as a critical regulator of gene expression and cellular function. This dynamic and reversible epitranscriptomic mark is installed by a "writer" complex, removed by "eraser" enzymes, and interpreted by "reader" proteins, which collectively dictate the fate of target mRNAs. Dysregulation of the m6A machinery has been implicated in a wide array of human diseases, most notably cancer, making it a promising area for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on m6A RNA modification, including detailed experimental protocols for its detection and analysis, a compilation of key quantitative data, and a visual representation of its role in critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate this pivotal regulatory layer of gene expression.

The Core Machinery of m6A RNA Modification

The m6A modification is a dynamic process orchestrated by three classes of proteins: writers, erasers, and readers. This enzymatic machinery ensures the precise deposition, removal, and functional interpretation of the m6A mark on RNA.

-

Writers (Methyltransferases): The primary m6A writer complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1] METTL3 serves as the catalytic subunit, transferring a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine, while METTL14 acts as a scaffold, stabilizing the complex and facilitating RNA substrate recognition.[1][2] This core complex is further associated with other regulatory proteins, including Wilms' tumor 1-associated protein (WTAP), which guides the complex to specific locations within the nucleus.[3]

-

Erasers (Demethylases): The reversibility of m6A is mediated by two key demethylases: fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[4] These enzymes are iron(II)- and α-ketoglutarate-dependent dioxygenases that oxidatively remove the methyl group from N6-methyladenosine.[4] FTO was the first identified m6A demethylase and has a broad range of substrates, while ALKBH5 exhibits greater specificity for m6A in mRNA.[4][5]

-

Readers (Binding Proteins): The functional consequences of m6A modification are determined by a diverse group of "reader" proteins that specifically recognize and bind to m6A-containing transcripts. The most well-characterized family of m6A readers are the YT521-B homology (YTH) domain-containing proteins, which include YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[6][7] These readers translate the m6A mark into specific downstream effects on mRNA metabolism, such as splicing, nuclear export, stability, and translation.[7][8] For instance, YTHDF2 is primarily known to promote the degradation of m6A-modified mRNAs, while YTHDF1 is associated with enhanced translation efficiency.[7][9]

Quantitative Landscape of m6A Modification

The prevalence and distribution of m6A are key to its regulatory function. High-throughput sequencing techniques have provided a wealth of quantitative data on the m6A epitranscriptome.

Table 1: Genome-Wide Distribution of m6A Peaks in Mammalian Cells

| Transcript Region | Percentage of m6A Peaks (Newly Transcribed RNA)[4] | Percentage of m6A Peaks (Steady-State mRNA)[4] | Percentage of m6A Peaks (Soybean - Light)[10] | Percentage of m6A Peaks (Soybean - Dark)[10] |

| 5' UTR | 5% | 12% | 15.16% | 14.04% |

| Coding Sequence (CDS) | 22% | 52% | 60.56% | 60.61% |

| 3' UTR | 9% | 28% | 24.22% | 25.32% |

| Introns | 57% | 4% | - | - |

Table 2: Stoichiometry of m6A at Specific Gene Sites in Human Cells

| Gene | Site | m6A Fraction (Stoichiometry) | Cell Line | Reference |

| MALAT1 | Site 1 | ~80% | HeLa | [11] |

| MALAT1 | Site 2 | ~40% | HeLa | [11] |

| MALAT1 | Site 3 | ~20% | HeLa | [11] |

| ACTB | A7822 | ~15% | HEK293T | [11] |

| GAPDH | A2359 | ~6% | HeLa | [11] |

Table 3: Exemplary Gene Expression Changes upon Knockdown of m6A Regulators

| Regulator Knockdown | Target Gene | Cell Line | Log2 Fold Change | Phenotypic Consequence | Reference |

| METTL3 | CCND1 | HeLa | 0.28 | Upregulation, potential impact on cell cycle | [12] |

| METTL3 | SH3BGR | AC16 | >1.0 | Upregulation, potential role in cardiac development | [8] |

| FTO & ALKBH5 | FTO | HEK293T | -0.9 | Significant downregulation of the eraser itself | [13] |

| FTO & ALKBH5 | ALKBH5 | HEK293T | -0.4 | Significant downregulation of the eraser itself | [13] |

| ALKBH5 | Multiple Genes | HeLa | 2,740 DEGs | Widespread changes in gene expression | [14] |

Key Experimental Protocols for m6A Analysis

The study of m6A modification relies on a set of specialized molecular biology techniques. Below are detailed protocols for some of the most fundamental methods.

MeRIP-Seq (m6A-Seq): Transcriptome-Wide m6A Profiling

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq or m6A-Seq) is the most widely used method for mapping m6A sites across the transcriptome.[9]

Protocol Overview:

-

RNA Extraction and Fragmentation:

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with a specific anti-m6A antibody to form RNA-antibody complexes.[16]

-

Capture the complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

-

Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the beads.

-

Prepare a sequencing library from the eluted RNA fragments, as well as from an "input" sample of fragmented RNA that did not undergo immunoprecipitation (as a control).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries using a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Use peak-calling algorithms to identify regions enriched for m6A in the IP sample compared to the input control.[4]

-

m6A-CLIP (Crosslinking and Immunoprecipitation)

m6A-CLIP offers a higher resolution for mapping m6A sites by incorporating a UV crosslinking step to covalently link the anti-m6A antibody to the RNA.

Protocol Overview:

-

RNA Isolation and Fragmentation:

-

Isolate and fragment poly(A)-selected mRNA as in the MeRIP-Seq protocol.

-

-

UV Crosslinking and Immunoprecipitation:

-

Incubate the fragmented RNA with the anti-m6A antibody.

-

Expose the mixture to UV light (254 nm) to induce covalent crosslinks between the antibody and the RNA.[2]

-

Perform immunoprecipitation using Protein A/G beads.

-

-

Library Preparation with Truncation/Mutation Signature:

-

After stringent washes, perform on-bead enzymatic reactions, including 3' end dephosphorylation and linker ligation.[6]

-

Elute the RNA-protein complexes and treat with proteinase K to digest the antibody, leaving a small peptide adduct at the crosslinking site.

-

Reverse transcribe the RNA. The reverse transcriptase will often terminate or introduce a mutation at the site of the peptide adduct, creating a signature that marks the m6A site at single-nucleotide resolution.[17]

-

Circularize, re-linearize, and PCR amplify the cDNA for sequencing.

-

-

Data Analysis:

-

Analyze the sequencing data to identify the characteristic truncation and mutation patterns that pinpoint the precise location of the m6A modification.[17]

-

Single-Nucleotide Resolution Methods: SCARLET and m6A-SAC-seq

For precise quantification and localization of m6A at individual nucleotide resolution, more advanced techniques have been developed.

-

SCARLET (Site-specific Cleavage and Radioactive-labeling followed by Ligation-assisted Extraction and Thin-layer chromatography): This is a non-sequencing-based method that can accurately determine the m6A fraction (stoichiometry) at a specific site.[18] It involves site-specific cleavage of the RNA, radioactive labeling, ligation to an adapter, and analysis by thin-layer chromatography.[19]

-

m6A-SAC-seq (m6A-selective allyl chemical labeling and sequencing): This is a sequencing-based method that achieves single-nucleotide resolution and provides stoichiometric information.[9] It utilizes an enzyme to specifically transfer an allyl group to m6A residues, which are then chemically converted to a derivative that can be identified as a mutation during reverse transcription and sequencing.[20]

Signaling Pathways and Logical Relationships Regulated by m6A

m6A modification is intricately linked with major cellular signaling pathways, influencing their activity and downstream effects.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. m6A modification has been shown to modulate the activity of this pathway at multiple levels.[20][21]

Upstream signals can modulate the expression or activity of m6A writers and erasers.[22] This, in turn, alters the m6A status of key components of the PI3K/Akt pathway, such as AKT1, PTEN, PIK3CA, and mTOR mRNAs.[23][24] Reader proteins then mediate changes in the stability and/or translation of these transcripts, leading to the activation or suppression of the pathway and influencing cellular outcomes like growth and survival.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory and immune responses. m6A modification plays a significant role in fine-tuning the activation of this pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can alter the expression of m6A machinery.[7] This leads to changes in the m6A methylation of transcripts encoding key NF-κB pathway components, including IKBKB, RELA, and negative regulators like NFKBIA and TNFAIP3.[7][25] These m6A-dependent changes in mRNA fate ultimately modulate the activation of the NF-κB pathway and the expression of inflammatory genes.

Experimental Workflow: From m6A Modification to Functional Consequence

The following diagram illustrates a typical experimental workflow to investigate the functional consequences of m6A modification.

This workflow begins with a hypothesis that a specific gene is regulated by m6A. Transcriptome-wide profiling identifies an m6A peak on the target mRNA. Subsequently, knockdown of an m6A writer or eraser is performed to alter the m6A status of the target. Changes in the target's mRNA and protein levels, as well as its mRNA stability, are then quantified. Finally, functional assays are conducted to link these molecular changes to a cellular phenotype.

Implications for Drug Development

The critical role of m6A modification in the pathophysiology of numerous diseases, particularly cancer, has positioned the m6A machinery as a promising new class of therapeutic targets. The development of small molecule inhibitors targeting m6A writers, erasers, and readers is an active area of research. For example, inhibitors of FTO have shown anti-tumor effects in preclinical models of acute myeloid leukemia. A thorough understanding of the foundational biology of m6A, including the ability to accurately measure and interpret changes in the m6A epitranscriptome, is essential for the successful development of these novel therapeutics. This guide provides the fundamental knowledge and methodological framework to support these endeavors.

References

- 1. m6A-SAC-seq for quantitative whole transcriptome m6A profiling | Springer Nature Experiments [experiments.springernature.com]

- 2. High-Resolution Mapping of N6-Methyladenosine Using m6A Crosslinking Immunoprecipitation Sequencing (m6A-CLIP-Seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M6A RNA Methylation Mediates NOD1/NF-kB Signaling Activation in the Liver of Piglets Challenged with Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyltransferase METTL3 governs the modulation of SH3BGR expression through m6A methylation modification, imparting influence on apoptosis in the context of Down syndrome-associated cardiac development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m6A-SAC-seq for quantitative whole transcriptome m6A profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | N6-methyladenosine mRNA methylation is important for the light response in soybean [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. RNA-Seq data of ALKBH5 and FTO double knockout HEK293T human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ALKBH5 Is a Mammalian RNA Demethylase that Impacts RNA Metabolism and Mouse Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nucleusbiotech.com [nucleusbiotech.com]

- 17. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]

- 18. Probing N 6-methyladenosine (m6A) RNA Modification in Total RNA with SCARLET | Springer Nature Experiments [experiments.springernature.com]

- 19. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Technology - M6A-SAC-SEQ: A Method For Assaying M6A Epigenetic Modifications Using NGS [uchicago.technologypublisher.com]

- 21. researchgate.net [researchgate.net]

- 22. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting m6A RNA Modification in Tumor Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Dawn of an Epitranscriptomic Era: Early Forays into Adenosine Methylation in Eukaryotes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the discovery of reversible chemical modifications to DNA and histones revolutionized our understanding of gene regulation. However, predating much of the focus on epigenetics, a seminal discovery in the 1970s unveiled a parallel world of regulation at the level of RNA. This modification, N6-methyladenosine (m6A), is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has since become a cornerstone of the field of epitranscriptomics.[1] This technical guide delves into the foundational studies of adenosine (B11128) methylation, providing a detailed look at the early experimental methodologies, quantitative data, and the nascent understanding of the molecular machinery that governs this critical layer of gene expression control.

The Initial Discovery: Unveiling a New Layer of Regulation

The mid-1970s marked a pivotal moment with the independent discovery of N6-methyladenosine in the mRNA of eukaryotic cells by the laboratories of Fritz Rottman and Robert P. Perry.[1][2] These pioneering studies utilized techniques such as paper chromatography and radiolabeling to identify the presence of this modified nucleoside within the internal regions of mammalian mRNA.[1] These early investigations established m6A as a widespread and genuine component of the transcriptome, opening the door to a new field of inquiry into post-transcriptional gene regulation.[1]

Quantitative Insights from Early Studies

The initial explorations into m6A provided the first quantitative estimates of its prevalence. These early findings were crucial in establishing the significance of this modification.

| Organism/Virus | RNA Type | Method | Key Quantitative Finding | Reference |

| Novikoff Hepatoma Cells | mRNA | High-Performance Liquid Chromatography (HPLC) | m6A is a component of mRNA. | --INVALID-LINK-- |

| Mouse L cells | mRNA | 2D Thin-Layer Chromatography | Comparison of methylated sequences in mRNA and hnRNA. | --INVALID-LINK-- |

| HeLa Cells | mRNA | Paper Chromatography, 2D-TLC | m6A occurs primarily in Gm6A C and Am6A C sequences. | --INVALID-LINK-- |

| Mammalian Cells (general) | mRNA | Radiolabeling and Chromatography | Approximately 1-3 m6A modifications per mRNA molecule. | [1] |

| Mammalian Cells (general) | Total Cellular RNA | Not Specified | 0.1-0.4% of all adenosines are m6A. | [3] |

| Influenza Virus | mRNA | High-Pressure Liquid Chromatography | Unequal distribution of m6A; 1 in matrix mRNA, 8 in hemagglutinin mRNA. | [4][5] |

| Rous Sarcoma Virus | Genomic RNA | In vivo mapping | Preferential methylation in RNA oligonucleotides containing GGACU. | [6] |

Core Experimental Protocols of the Era

The discovery and early characterization of m6A were underpinned by meticulous biochemical techniques. The following sections detail the protocols that were instrumental in these foundational studies.

Protocol 1: Radiolabeling and Isolation of mRNA

A common starting point for studying m6A in the 1970s was the metabolic labeling of cells with a radioactive methyl donor, followed by the isolation of mRNA.

-

Cell Culture and Labeling: Eukaryotic cells (e.g., HeLa, Novikoff hepatoma, or mouse L cells) were cultured in a medium deficient in methionine. [3H-methyl]-methionine was then added to the medium to radioactively label the methyl groups of nucleic acids and other molecules.

-

RNA Extraction: Total RNA was extracted from the cells using methods such as hot phenol-SDS extraction.

-

mRNA Purification: Poly(A)-containing mRNA was isolated from the total RNA pool by affinity chromatography on oligo(dT)-cellulose columns. This step was crucial to separate mRNA from the more abundant ribosomal RNA (rRNA) and transfer RNA (tRNA).

Protocol 2: Two-Dimensional Thin-Layer Chromatography (2D-TLC) for m6A Detection

2D-TLC was a cornerstone technique for separating and identifying modified nucleosides.

-

RNA Digestion: The purified, radiolabeled mRNA was completely digested to its constituent nucleosides. This was typically achieved by sequential enzymatic digestion with RNase T2 and bacterial alkaline phosphatase.

-

Chromatography Plate Preparation: A thin layer of cellulose (B213188) or a mixture of silica (B1680970) gel and microcrystalline cellulose was coated onto a glass plate.[7]

-

Sample Application: The digested nucleoside mixture was carefully spotted onto one corner of the TLC plate.

-

First Dimension Chromatography: The plate was placed in a chromatography chamber with a specific solvent system (e.g., isobutyric acid:0.5 M NH4OH, 5:3, v/v). The solvent front was allowed to migrate up the plate, separating the nucleosides based on their partitioning between the stationary and mobile phases.

-

Second Dimension Chromatography: The plate was removed, dried, and rotated 90 degrees. It was then placed in a second chromatography chamber with a different solvent system (e.g., isopropanol:HCl:H2O, 70:15:15, v/v/v). This further separated the nucleosides.

-

Visualization and Quantification: The separated, radiolabeled nucleosides were visualized by autoradiography. The spots corresponding to the canonical nucleosides (A, U, G, C) and m6A were scraped from the plate, and their radioactivity was quantified using a scintillation counter. The amount of m6A was then expressed relative to the amount of adenosine.

Protocol 3: Paper Chromatography for m6A Analysis

Paper chromatography was another widely used method for the separation of nucleosides.

-

RNA Digestion: Similar to the 2D-TLC protocol, radiolabeled mRNA was enzymatically digested to single nucleosides.

-

Chromatogram Preparation: A spot of the nucleoside mixture was applied to a strip of chromatography paper (e.g., Whatman No. 1).

-

Chromatographic Development: The paper was placed in a sealed chamber containing a solvent system. The solvent would move along the paper by capillary action, separating the components of the mixture.

-

Analysis: The paper was dried, and the positions of the separated nucleosides were determined by detecting the radioactivity. The relative amounts of each nucleoside were quantified by cutting out the corresponding sections of the paper and measuring their radioactivity.

Early Understanding of the m6A Machinery and Function

While the specific enzymes were not identified until much later, early studies provided crucial insights into the enzymatic nature of m6A deposition. The use of S-adenosylmethionine (SAM) as a radioactive methyl donor strongly implicated a methyltransferase-mediated process.[8][9][10] Work in the 1990s began to biochemically dissect this activity, identifying a multi-protein complex responsible for m6A methylation in HeLa cell nuclear extracts.[11] This complex was found to contain a 70 kDa protein with an S-adenosylmethionine-binding domain, which was later identified as METTL3.[10][11]

The function of m6A remained largely enigmatic for decades after its discovery. However, early hypotheses suggested roles in mRNA processing and metabolism. The observation that m6A was conserved from nuclear RNA to cytoplasmic mRNA suggested it was a stable mark that might influence the fate of the transcript.

Visualizing Early Concepts and Workflows

The following diagrams, rendered in DOT language, illustrate the experimental workflows and the nascent understanding of adenosine methylation from these foundational studies.

Caption: Generalized experimental workflow for the detection of m6A in early studies.

Caption: Early conceptual model of the m6A methylation pathway.

Conclusion

The pioneering studies of the 1970s laid the essential groundwork for the now-vibrant field of epitranscriptomics. The meticulous development of biochemical techniques to detect and quantify N6-methyladenosine in eukaryotic mRNA not only established its existence but also provided the first hints of its potential regulatory significance. While the full picture of m6A writers, erasers, and readers would take decades to emerge, these early investigations provided the critical foundation upon which our current understanding is built. For researchers and drug development professionals today, an appreciation of these foundational studies offers valuable context for the ongoing exploration of m6A's role in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 4. Unequal distribution of N6-methyladenosine in influenza virus mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US4313906A - Two dimensional two phase thin layer chromatography plate and method - Google Patents [patents.google.com]

- 7. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biogenesis and Precise Control of RNA m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into m6A methylation from occurrence to functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epitranscriptomics for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epitranscriptomics

Epitranscriptomics is the study of the diverse, post-transcriptional chemical modifications of RNA molecules that do not alter the primary RNA sequence.[1][2] These modifications, now numbering over 170 distinct types, are dynamically installed, removed, and interpreted by a dedicated suite of proteins, collectively influencing every stage of an RNA's life cycle.[3][4] This intricate regulatory layer adds a significant degree of complexity to gene expression, impacting RNA splicing, nuclear export, stability, localization, and translation.[1][5] The key players in this regulatory network are the "writers" (enzymes that add modifications), "erasers" (enzymes that remove them), and "readers" (proteins that recognize and bind to modified RNA to elicit a functional consequence).[6][7] Dysregulation of this epitranscriptomic machinery has been increasingly implicated in a wide range of human diseases, including cancer, neurological disorders, and metabolic diseases, making it a burgeoning field for therapeutic intervention.[8][9]

This guide provides a comprehensive technical overview of the core concepts in epitranscriptomics, focusing on the most prevalent and well-characterized RNA modifications. It is designed to equip graduate students, researchers, and professionals in drug development with a foundational understanding of the key players, their biological significance, and the experimental approaches used to study them.

Core RNA Modifications: A Quantitative Overview

The landscape of RNA modifications is vast, but a few key modifications have emerged as central regulators of the epitranscriptome. Below is a summary of their characteristics and abundance.

| RNA Modification | Chemical Name | Writer Enzymes (Examples) | Eraser Enzymes (Examples) | Reader Proteins (Examples) | Primary Functions |

| m6A | N6-methyladenosine | METTL3/METTL14 complex, METTL16 | FTO, ALKBH5 | YTHDF1/2/3, YTHDC1/2, IGF2BP1/2/3, HNRNPC/A2B1 | Regulates mRNA stability, splicing, translation, and nuclear export.[7][10][11] |

| m1A | N1-methyladenosine | TRMT6/TRMT61A, TRMT10C, TRMT61B | ALKBH1, ALKBH3 | YTHDF1/2/3 | Alters RNA structure, influences tRNA stability and translation.[12][13] |

| Ψ | Pseudouridine | PUS enzymes (e.g., PUS1, PUS7, TRUB1), DKC1 | (Not yet identified) | (Not yet identified) | Stabilizes RNA structure, modulates translation, and splicing.[14][15] |

| m5C | 5-methylcytosine (B146107) | NSUN family (e.g., NSUN2, NSUN6), DNMT2 | TET family (e.g., TET2), ALKBH1 | ALYREF, YBX1 | Enhances RNA stability, regulates mRNA export and translation.[16][17] |

| A-to-I | Adenosine-to-Inosine | ADAR1, ADAR2 | (Not applicable) | (Inosine is read as Guanosine) | Alters protein coding sequence, modulates miRNA targeting and splicing.[18][19] |

Quantitative Abundance of Key RNA Modifications

The prevalence of these modifications can vary significantly across different tissues and cellular states. The following tables summarize some of the available quantitative data.

Table 1: N6-methyladenosine (m6A) Abundance in Human Tissues

| Tissue | Number of m6A Peaks/Sites | Notes | Reference |

| Various Adult Tissues (average) | ~19,100 peaks per tissue | High tissue-specificity observed, with only 5.5% of sites shared across all tissues. | [20][21] |

| Brain (Frontal Cortex) | >20,000 sites | Brain tissues show higher tissue-specificity in m6A profiles compared to non-brain tissues. | [3][16] |

| Lung | ~3,100 m6A-QTLs targeting 401 genes | Genetic variants can influence m6A levels. | [16] |

| Heart | ~2,100 m6A-QTLs targeting 279 genes | Shared some m6A quantitative trait loci (m6A-QTLs) with muscle. | [16] |

| Muscle | ~2,100 m6A-QTLs targeting 279 genes | Shared some m6A quantitative trait loci (m6A-QTLs) with heart. | [16] |

| Adipose Tissue (Subcutaneous) | Data available, but specific peak numbers vary | m6A profiles differ between subcutaneous and visceral adipose tissue. | [8] |

Table 2: Pseudouridine (Ψ) Stoichiometry in Human and Mouse Cells/Tissues

| Cell Line/Tissue | Median Stoichiometry | Number of Confident Sites | Notes | Reference |

| HEK293T cells | ~10% | 2,209 | PRAISE method. | [11] |

| HeLa, HEK293T, A549 cells | Varies, with many sites >10% | Hundreds of confident sites per cell line | BID-seq method. | [22] |

| Mouse Tissues (average) | Higher than in cell lines, many sites >10% | Several thousand sites per tissue | BID-seq method. Cerebellum showed 6,617 sites with >10% stoichiometry. | [22][23] |

| Rice and Arabidopsis Tissues | Lower than in mammals, most sites <20% | Prevalent, but with lower modification fraction. | [24] |

Table 3: 5-methylcytosine (m5C) Abundance in Normal vs. Cancer Tissues

| Tissue Type | m5C Levels | Notes | Reference |

| Colorectal Cancer | Lower in cancerous tissues (4.46%) vs. normal (6.15%) | Global 5mC levels were measured. | [25] |

| Hepatocellular Carcinoma (HCC) | Higher number of m5C peaks in HCC tissues | Most methylated mRNAs had only one m5C peak. | [18] |

| Lung Squamous Cell Carcinoma (LUSC) | Higher expression of several NSUN writers in cancer tissues | NSUN6 and NSUN7 were lower in cancer tissues. | [26] |

| Bladder Cancer | YBX1 reader recognizes m5C to promote proliferation and metastasis. | NSUN2-mediated m5C modification stabilizes specific mRNAs. | [27] |

| Gastric Cancer | Higher expression of NSUN2 promotes proliferation. | NSUN2 inhibits the expression of p57. | [27] |

Table 4: Adenosine-to-Inosine (A-to-I) Editing Frequencies in the Human Brain

| Brain Region/Condition | Editing Frequency/Number of Sites | Notes | Reference |

| Adult Brain (general) | 19,791 novel sites identified via ICE-seq | Most sites have a low (<50%) editing frequency. | [28][29] |

| Living Prefrontal Cortex | Mean of 193,195 sites per sample | Lower than in postmortem tissue. | [15][30] |

| Postmortem Prefrontal Cortex | Mean of 295,343 sites per sample | Higher editing levels linked to increased ADAR expression. | [15][30] |

| Across Brain Regions | Varies, with some sites showing region-specific editing levels | Intron retention rates correlate with editing levels. | [28] |

Key Experimental Protocols in Epitranscriptomics

A variety of techniques have been developed to detect and quantify RNA modifications, each with its own strengths and limitations.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a widely used antibody-based method for transcriptome-wide mapping of m6A and other RNA modifications.

Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues and fragment it into ~100-nucleotide fragments using enzymatic or chemical methods.

-

Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A).

-

Enrichment: Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound RNA, then elute the enriched RNA fragments.

-

Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA and a corresponding input control library (from fragmented RNA before IP). Sequence both libraries using next-generation sequencing.

-

Data Analysis: Align sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2, exomePeak) to identify enriched regions in the IP sample compared to the input, indicating the locations of the modification.

miCLIP-seq (m6A individual-nucleotide-resolution cross-linking and immunoprecipitation)

miCLIP-seq provides single-nucleotide resolution mapping of m6A by inducing mutations or truncations at the modification site.

Methodology:

-

RNA Fragmentation and IP: Fragment mRNA and perform immunoprecipitation with an anti-m6A antibody.

-

UV Cross-linking: Covalently cross-link the antibody to the RNA at the m6A site using UV light.

-

Ligation and Radiolabeling: Ligate a 3' adapter to the RNA fragments and radioactively label the 5' end.

-

Protein Digestion and Reverse Transcription: Digest the antibody, leaving a peptide remnant at the cross-link site. During reverse transcription, this remnant causes the reverse transcriptase to stall or introduce a mutation (typically a C-to-T transition) at the nucleotide preceding the m6A.

-

Library Preparation and Sequencing: Circularize the resulting cDNA, linearize it, and amplify for sequencing.

-

Data Analysis: Align reads and identify the characteristic mutation or truncation signatures to pinpoint the exact location of the m6A modification.

SELECT (Single-base elongation- and ligation-based qPCR amplification method)

SELECT is a qPCR-based method for detecting and quantifying m6A at specific sites without the need for antibodies or radiolabeling.

Methodology:

-

Probe Design: Design two DNA probes that are complementary to the target RNA sequence, with a single-nucleotide gap at the putative m6A site.

-

Hybridization: Hybridize the probes to the target RNA.

-

Single-Base Elongation: Use a DNA polymerase that is sensitive to m6A to add a single nucleotide into the gap. The presence of m6A will inhibit this elongation.

-

Ligation: Use a DNA ligase to join the two probes. Ligation is also inhibited by the presence of m6A.

-

qPCR Amplification: Use qPCR to amplify the ligated product. The amount of amplified product is inversely proportional to the m6A level at that site.

-

Quantification: Compare the qPCR signal from the target sample to that of a known unmethylated control to determine the stoichiometry of m6A.

Mass Spectrometry (LC-MS/MS) for Absolute Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of RNA modifications.

Methodology:

-

RNA Isolation and Purification: Isolate total RNA and purify the RNA species of interest (e.g., mRNA, tRNA).

-

Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of nucleases and phosphatases.

-

Liquid Chromatography (LC) Separation: Separate the mixture of nucleosides using high-performance liquid chromatography.

-

Tandem Mass Spectrometry (MS/MS): Ionize the separated nucleosides and fragment them in the mass spectrometer.

-

Quantification: Identify and quantify each modified and unmodified nucleoside based on its unique mass-to-charge ratio and fragmentation pattern. The abundance of a specific modification can be expressed as a ratio to its corresponding unmodified nucleoside (e.g., m6A/A ratio).

Signaling Pathways and Experimental Workflows

Epitranscriptomic modifications are deeply integrated into cellular signaling networks, often acting as critical regulators of pathway output. Below are examples of key signaling pathways influenced by m6A, along with diagrams of experimental and data analysis workflows.

Epitranscriptomic Regulation of Signaling Pathways

1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. Recent evidence indicates that m6A modification plays a crucial role in modulating the activity of this pathway. For instance, the mRNA transcripts of key signaling components such as RELA (p65), NOD1, RIPK2, and NFKBIA (IκBα) can be m6A-modified.[31][32][33] Reader proteins like YTHDF1 can recognize m6A-modified RELA mRNA and enhance its translation, leading to increased p65 protein levels and subsequent activation of NF-κB target genes.[33] Conversely, METTL14-mediated m6A modification of Nfkbia mRNA can regulate its stability, thereby fine-tuning the inhibition of the NF-κB pathway.[32]

Caption: m6A regulation of the NF-κB signaling pathway.

2. TGF-β Signaling Pathway

The TGF-β signaling pathway is critical for a wide range of cellular processes, including differentiation, proliferation, and epithelial-mesenchymal transition (EMT). SMAD proteins are the key intracellular effectors of this pathway. It has been shown that SMAD2/3 can interact with the m6A writer complex (METTL3-METTL14-WTAP) and guide it to specific transcripts, such as those encoding pluripotency factors like NANOG.[7][14] This SMAD-directed m6A modification leads to the destabilization and rapid degradation of these target mRNAs, which is essential for the timely exit from pluripotency during differentiation.[7][14] Additionally, in the context of cancer, TGF-β can induce m6A modification of the SNAIL mRNA, a key transcription factor in EMT. The m6A reader YTHDF1 then recognizes this modification and promotes SNAIL translation, thereby facilitating EMT.[34]

Caption: m6A-mediated regulation of the TGF-β signaling pathway.

3. Hippo-YAP Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. The transcriptional co-activator YAP is a central effector of this pathway. The expression and activity of YAP are subject to regulation by m6A modification. Specifically, the m6A writer METTL3 can methylate YAP mRNA. This modification is then recognized by the reader protein YTHDF1, which promotes the translation of YAP protein.[32][35] Increased YAP protein levels lead to its nuclear translocation and the activation of target genes that drive cell proliferation and inhibit apoptosis. This m6A-dependent regulation of YAP has been implicated in tumorigenesis and drug resistance in several cancers.[35]

Caption: m6A-dependent regulation of the Hippo-YAP signaling pathway.

Experimental and Data Analysis Workflows

Caption: MeRIP-seq experimental and data analysis workflow.

Caption: miCLIP-seq experimental and data analysis workflow.

Caption: LC-MS/MS workflow for RNA modification quantification.

Conclusion

Epitranscriptomics represents a dynamic and rapidly evolving field that is fundamentally changing our understanding of gene regulation. The chemical modifications of RNA provide a sophisticated layer of control that allows for rapid and reversible responses to developmental cues and environmental stimuli. As our ability to detect and functionally characterize these modifications continues to improve, so too will our understanding of their roles in health and disease. For researchers and drug development professionals, the epitranscriptomic machinery presents a wealth of novel targets for therapeutic intervention. This guide has provided a technical foundation for understanding the core principles of epitranscriptomics, and it is our hope that it will serve as a valuable resource for those looking to explore this exciting frontier of molecular biology.

References

- 1. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudouridine landscape across the human transcriptome mapped — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. [PDF] Regulation of TGF-β Superfamily Signaling by SMAD Mono-Ubiquitination | Semantic Scholar [semanticscholar.org]

- 5. GitHub - canceromics/MeRIPseqPipe: MeRIPseqPipe:An integrated analysis pipeline for MeRIP-seq data based on Nextflow. [github.com]

- 6. Improved Application of RNAModMapper – an RNA Modification Mapping Software Tool – for Analysis of Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SMAD2/3 interactome reveals that TGFβ controls m6A mRNA methylation in pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isaacslab.yale.edu [isaacslab.yale.edu]

- 9. LEAD-m6A-seq for Locus-specific Detection of N6-methyladenosine and Quantification of Differential Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rna-seqblog.com [rna-seqblog.com]

- 11. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]

- 12. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The SMAD2/3 interactome reveals that TGFβ controls m6A mRNA methylation in pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Divergent landscapes of A-to-I editing in postmortem and living human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic drivers of m6A methylation in human brain, lung, heart and muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Overview of distinct 5-methylcytosine profiles of messenger RNA in human hepatocellular carcinoma and paired adjacent non-tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Quantitative sequencing using BID-seq uncovers abundant pseudouridines in mammalian mRNA at base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. biorxiv.org [biorxiv.org]

- 25. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m5C RNA Methylation Regulators Predict Prognosis and Regulate the Immune Microenvironment in Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. A biochemical landscape of A-to-I RNA editing in the human brain transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Divergent landscapes of A-to-I editing in postmortem and living human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Role of TNF-α-induced m6A RNA methylation in diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. YTHDF1 Regulates RELA m6A Modification and Activates the NF‐Kappa B Signaling Pathway to Promote the Mechanism of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 34. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 35. Item - RNAModMapper: RNA Modification Mapping Software for Analysis of Liquid Chromatography Tandem Mass Spectrometry Data - figshare - Figshare [figshare.com]

N6-Methyladenosine (m6A): A Technical Guide to its Role in RNA Stability and Decay

Audience: Researchers, scientists, and drug development professionals.

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of RNA metabolism.[1][2][3] This dynamic and reversible modification is installed by "writer" complexes, removed by "eraser" enzymes, and recognized by "reader" proteins, which collectively dictate the fate of the modified transcript.[4][5][6] A primary function of m6A is the modulation of mRNA stability, either targeting transcripts for degradation or protecting them from decay. This technical guide provides an in-depth overview of the molecular mechanisms governing m6A's role in RNA stability, details key experimental protocols for its study, and presents its implications for drug development.

The Core m6A Machinery

The fate of an m6A-modified RNA is determined by a coordinated interplay of three classes of proteins:

-

Writers (Methyltransferases): The m6A mark is primarily deposited by a large nuclear methyltransferase complex. The core of this complex is a heterodimer of METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14).[4][7][8] METTL3 is the catalytic subunit, while METTL14 acts as a structural scaffold, stabilizing the complex and facilitating RNA substrate recognition.[7][8] Additional regulatory subunits, including WTAP, VIRMA, RBM15/15B, and ZC3H13, associate with the core complex to guide it to specific RNA sequences.[4][9][10]

-

Erasers (Demethylases): The m6A modification is reversible, thanks to the action of two key demethylases belonging to the AlkB family of dioxygenases: FTO (fat mass and obesity-associated protein) and ALKBH5.[4][11][12] These enzymes catalyze the removal of the methyl group from adenosine (B11128), thereby erasing the m6A mark and reversing its downstream effects.[11][13] This dynamic removal highlights the regulatory potential of m6A in response to cellular signals.[4]

-

Readers (m6A-Binding Proteins): Reader proteins recognize and bind to m6A-modified transcripts, translating the epigenetic mark into a functional outcome.[1][4] The most well-characterized family of readers are the YT521-B homology (YTH) domain-containing proteins.

-

YTHDF Family (YTHDF1, YTHDF2, YTHDF3): Located in the cytoplasm, these proteins primarily influence the stability and translation of m6A-mRNAs. YTHDF2 is the most studied and directly mediates mRNA decay.[1][9][14] YTHDF1 is thought to promote translation, while YTHDF3 may act in concert with both YTHDF1 and YTHDF2.[9]

-

YTHDC Family (YTHDC1, YTHDC2): These are nuclear readers. YTHDC1 is involved in regulating splicing and nuclear export.[4][[“]]

-

Other Readers: Proteins like the Insulin-like Growth Factor 2 mRNA-binding Proteins (IGF2BPs) and Human antigen R (HuR) also act as readers, but often have a stabilizing effect on target mRNAs, demonstrating the context-dependent nature of m6A's function.[4][[“]][16]

-

Mechanisms of m6A-Mediated RNA Stability and Decay

The primary role of m6A in RNA fate is dictated by the specific reader proteins recruited to the modification site.

m6A-Promoted RNA Decay

The canonical pathway for m6A-mediated RNA decay is initiated by the reader protein YTHDF2.[1][14][[“]] Upon binding to an m6A-containing mRNA, YTHDF2 translocates the transcript from the translating pool to cellular RNA decay sites, such as processing bodies (P-bodies).[1] YTHDF2 achieves this through several distinct mechanisms:

-

Deadenylation-Dependent Decay: YTHDF2 directly recruits the CCR4-NOT deadenylase complex.[3][9][14][[“]] This complex initiates the shortening of the poly(A) tail of the mRNA, a key initial step in RNA degradation that leads to subsequent decapping and exonucleolytic decay.[3][17][18] The interaction occurs between the N-terminal region of YTHDF2 and the CNOT1 subunit of the CCR4-NOT complex.[3][17]

-

Endoribonucleolytic Cleavage: YTHDF2 can also associate with the HRSP12-RNase P/MRP complex.[9][14][[“]] In this pathway, HRSP12 acts as a bridge, facilitating the recruitment of the RNase P/MRP endonuclease to the m6A-modified site, leading to internal cleavage and subsequent degradation of the transcript.[9][14][17]

-

Translation-Dependent Decay: Recent evidence shows that m6A sites within the coding sequence (CDS) can trigger a rapid, translation-dependent decay process.[2][[“]] Ribosomes can sense the m6A modification, leading to pausing, transcript destabilization, and eventual decay, a process that is also linked to YTHDF2.[[“]][20] This pathway is significantly faster than conventional decay mechanisms.[2]

m6A-Promoted RNA Stabilization

Contrary to its role in decay, m6A can also enhance mRNA stability. This function is mediated by a different set of reader proteins, primarily the IGF2BP family (IGF2BP1/2/3) and HuR.

-

IGF2BP-Mediated Stabilization: IGF2BP proteins recognize and bind to m6A-modified mRNAs, protecting them from degradation.[4][[“]] Instead of recruiting decay machinery, IGF2BPs are thought to shield the transcript, potentially by preventing the binding of decay-promoting factors or by guiding the mRNA to subcellular locations where it is more stable.

-

HuR-Mediated Stabilization: The RNA-binding protein HuR, known to stabilize mRNAs containing AU-rich elements, can also interact with m6A-modified transcripts.[16][21] This interaction often leads to increased mRNA stability, suggesting a cooperative or competing relationship between different RNA-binding proteins and m6A readers in determining the ultimate fate of a transcript.[16][21]

The balance between decay-promoting readers (like YTHDF2) and stabilizing readers (like IGF2BPs) is crucial for cellular homeostasis and can be altered in different cellular contexts and disease states.[4][14]

Quantitative Data on m6A and RNA Stability

The effect of m6A on RNA half-life is significant. Studies involving the knockdown or knockout of m6A regulators have provided quantitative insights into the extent of this regulation.

| Regulator Protein | Experimental System | Key Observation | Target Examples | Reference |

| YTHDF2 | HeLa Cells (Knockdown) | Of ~3,600 genes bound by YTHDF2, 626 exhibited a significant increase in mRNA half-life upon YTHDF2 depletion. | General transcriptome | [14] |

| METTL3 (Writer) | Breast Cancer Cells | METTL3 promotes the expression of HBXIP in an m6A-dependent manner, part of a positive feedback loop. | HBXIP | [22] |

| FTO (Eraser) | Breast Cancer Cells | FTO overexpression is correlated with increased IL-17RA mRNA demethylation and protein levels. | IL-17RA | [13] |

| FTO/ALKBH5 (Erasers) | Renal Cell Carcinoma | Knockdown of FTO and ALKBH5 led to increased m6A levels and inhibited malignant potential. | General transcriptome | [23] |

| YTHDF2 | Naïve T Cells | m6A modification promotes the degradation of Suppressor of Cytokine Signaling (SOCS) family genes. | SOCS genes | [22] |

Key Experimental Protocols

Studying the role of m6A in RNA stability requires specialized techniques to map m6A sites and quantify changes in RNA decay rates.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-seq is a powerful technique used to map the transcriptome-wide locations of m6A.[20][24][25] It combines the specificity of immunoprecipitation with the high-throughput nature of next-generation sequencing.[24]

Objective: To identify and profile m6A-containing RNA fragments across the entire transcriptome.

Methodology:

-

RNA Extraction and QC: Isolate high-quality total RNA from cells or tissues. Assess RNA integrity using methods like agarose (B213101) gel electrophoresis to ensure distinct 18S and 28S ribosomal RNA bands are present.[26]

-

RNA Fragmentation: Fragment the total RNA into smaller pieces, typically 100-200 nucleotides in length.[24] This is commonly achieved using enzymatic digestion or controlled heating with a fragmentation buffer (e.g., containing ZnCl2).[20][24]

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with a highly specific anti-m6A antibody. This allows the antibody to bind to the RNA fragments containing the m6A modification.[20][24]

-

An "input" control sample is set aside from the fragmented RNA before this step.[24]

-

Add Protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.[20]

-

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound RNA. Elute the m6A-containing RNA fragments from the antibody-bead complexes.[20][27]

-

Library Preparation: Construct sequencing libraries from both the eluted m6A-enriched (IP) sample and the input control sample. This involves reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.[20]

-

High-Throughput Sequencing: Sequence both the IP and input libraries using a next-generation sequencing platform.

-

Data Analysis: Align sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms (e.g., exomePeak) to identify regions significantly enriched for reads in the IP sample compared to the input control.[25] These enriched "peaks" represent the locations of m6A modifications.

Luciferase Reporter Assay for RNA Stability

This assay is a standard method to validate the functional effect of a putative m6A site on the stability of a specific mRNA.[28]

Objective: To determine if mutating a predicted m6A site alters the stability and expression of a target RNA sequence.

Methodology:

-

Vector Construction:

-

Clone the sequence of interest (e.g., the 3' UTR of a target gene) containing the putative m6A site downstream of a luciferase reporter gene in a mammalian expression vector. This is the "wild-type" (WT) construct.[28]

-

Create a "mutant" (MUT) construct that is identical to the WT, but the core adenosine within the m6A consensus motif (e.g., GGACU to GGC CU) is mutated to prevent methylation.[28]

-

-

Cell Transfection: Transfect mammalian cells (e.g., HEK293T) with either the WT or MUT luciferase reporter plasmid. A co-transfection control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

-

RNA Stability Measurement:

-

After allowing for plasmid expression (e.g., 24-48 hours), treat the cells with a transcription inhibitor, such as Actinomycin D. This blocks the synthesis of new mRNA.

-

Collect cell samples at multiple time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

-

Isolate total RNA from each time point.

-

Quantify the amount of remaining luciferase mRNA using reverse transcription-quantitative PCR (RT-qPCR).

-

-

Data Analysis:

-

For each construct (WT and MUT), plot the remaining mRNA levels against time.

-

Calculate the mRNA half-life (t₁/₂) for both the WT and MUT transcripts. A shorter half-life for the WT transcript compared to the MUT transcript suggests that the m6A site promotes RNA decay. Conversely, a longer half-life for the WT would indicate a stabilizing role.

-

-

Luciferase Activity Measurement (Optional but common):

Implications for Drug Development

The critical role of m6A in regulating gene expression, particularly in disease states like cancer, has made the m6A machinery an attractive target for therapeutic intervention.[10][30]

-

Targeting Writers and Erasers: Developing small molecule inhibitors that target the catalytic activity of m6A writers (e.g., METTL3) or erasers (e.g., FTO, ALKBH5) is a major focus.[13][31]

-

Inhibiting Erasers (e.g., FTO): In certain cancers, FTO is overexpressed and acts as an oncogene by removing m6A from pro-survival transcripts, thereby stabilizing them. Inhibiting FTO would restore m6A marks, leading to the degradation of these oncogenic mRNAs and suppressing tumor growth.

-

Inhibiting Writers (e.g., METTL3): Conversely, some leukemias are dependent on high levels of m6A modification on key oncogenes. Inhibiting METTL3 in this context could destabilize these transcripts and induce cancer cell differentiation and apoptosis.

-

-

Modulating Readers: Strategies to disrupt the interaction between m6A reader proteins and their target RNAs are also being explored. Preventing YTHDF2 from binding to m6A could stabilize beneficial transcripts, while blocking IGF2BPs could destabilize oncogenic ones.

The development of drugs that can precisely control m6A modification holds promise for treating a wide range of diseases where gene expression is dysregulated.[2] As our understanding of the context-specific roles of m6A continues to grow, so too will the opportunities for targeted therapeutic innovation.

References

- 1. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights Into m6A's Role in mRNA Degradation | Technology Networks [technologynetworks.com]

- 3. english.cas.cn [english.cas.cn]

- 4. portlandpress.com [portlandpress.com]

- 5. RNA m6A modification, signals for degradation or stabilisation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human m6A writers: Two subunits, 2 roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding YTHDF2-mediated mRNA degradation by m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. Regulatory Mechanisms of the RNA Modification m6A and Significance in Brain Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. english.cas.cn [english.cas.cn]

- 19. consensus.app [consensus.app]

- 20. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 21. Profiling of m6A RNA modifications identified an age‐associated regulation of AGO2 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The role of m6A modification in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Depletion of the m6A demethylases FTO and ALKBH5 impairs growth and metastatic capacity through EMT phenotype change in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. rna-seqblog.com [rna-seqblog.com]

- 26. MeRIP-seq for Detecting RNA methylation: An Overview - CD Genomics [cd-genomics.com]

- 27. sysy.com [sysy.com]

- 28. Examining the Roles of m6A Sites in mRNA Using the Luciferase Gene Fused With Mutated RRACH Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. [PDF] m6A modification: recent advances, anticancer targeted drug discovery and beyond | Semantic Scholar [semanticscholar.org]

- 31. biorxiv.org [biorxiv.org]

The RRACH Motif: A Technical Guide to the Core of m6A RNA Methylation

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in the regulation of gene expression. This modification is not random; it predominantly occurs within a specific consensus sequence known as RRACH. This in-depth technical guide elucidates the core aspects of the RRACH motif, its regulatory machinery, the experimental methodologies used for its study, and its profound implications in cellular signaling pathways, providing a crucial resource for professionals in research and drug development.

Decoding the RRACH Consensus Sequence

The RRACH motif represents a five-nucleotide sequence where the central adenosine (B11128) (A) is the site of methylation. The flanking nucleotides are defined by the IUPAC nucleotide code:

-

R: Purine (Adenine or Guanine)

-

R: Purine (Adenine or Guanine)

-

A: Adenosine (the site of m6A modification)

-

C: Cytosine

-

H: A, C, or U (Uracil)

The presence of this motif is a primary determinant for the deposition of an m6A mark on an mRNA transcript. However, it is crucial to note that not all RRACH motifs are methylated.[1][2]

Quantitative Distribution and Prevalence

While the RRACH motif is widespread throughout the transcriptome, only a fraction of these sites are actually methylated. This selectivity underscores a complex regulatory mechanism that extends beyond the primary sequence.

| Parameter | Finding | References |

| Prevalence of RRACH | The RRACH motif is abundant in the transcriptome. | [1][2] |

| Methylation Frequency | Only 1-5% of RRACH motifs are estimated to be methylated in vivo. | [1] |

| Transcriptome-wide Sites | Over 12,000 m6A peaks, highly enriched for the RRACH motif, have been identified in human and mouse transcriptomes. | [1] |

| Distribution along Transcripts | m6A modifications within the RRACH motif are not uniformly distributed. They are significantly enriched in the 3' untranslated region (3' UTR), particularly near the stop codon, and within long internal exons. | [1][3][4] |

| Frequency per Transcript | An average of 3-5 m6A sites are estimated to be present per mRNA transcript. | [3] |

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m6A methylation is governed by a sophisticated interplay of three classes of proteins:

-

Writers (Methyltransferases): This complex installs the m6A mark. The core components are METTL3 (the catalytic subunit) and METTL14 (the RNA-binding platform), which form a stable heterodimer. Other associated proteins like WTAP, VIRMA, KIAA1429, RBM15/15B, and ZC3H13 are also part of the writer complex, assisting in its localization and activity.[5]

-

Erasers (Demethylases): These enzymes remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.

-

Readers (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified transcripts, mediating the downstream functional consequences. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers. Other reader proteins include members of the HNRNP family and IGF2BPs.

The following diagram illustrates the dynamic regulation of m6A methylation at the RRACH motif.

References

- 1. The Biogenesis and Precise Control of RNA m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinant of m6A regional preference by transcriptional dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The m6A RNA methylation regulates oncogenic signaling pathways driving cell malignant transformation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]

- 5. The m6A-methylated mRNA pattern and the activation of the Wnt signaling pathway under the hyper-m6A-modifying condition in the keloid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Investigation of N6-methyladenosine (m6A) in Non-coding RNAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant and conserved internal post-transcriptional modification found in eukaryotic messenger RNAs (mRNAs) and non-coding RNAs (ncRNAs).[1][2][3] This reversible epigenetic mark is installed by methyltransferases ("writers"), removed by demethylases ("erasers"), and recognized by specific binding proteins ("readers").[4][5][6] The interplay of these factors dynamically regulates the fate of RNA transcripts, influencing their splicing, nuclear export, stability, and translation.[4][7][8]

While the role of m6A in mRNA is extensively studied, its significance in the ever-expanding world of ncRNAs—such as long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and circular RNAs (circRNAs)—is a burgeoning field of research.[9][10][11] Aberrant m6A modification of ncRNAs has been implicated in the pathogenesis of numerous human diseases, most notably cancer, by modulating critical oncogenic signaling pathways.[12][13][14] This guide provides a comprehensive overview of the core machinery, functional consequences, and key experimental methodologies for the preliminary investigation of m6A in ncRNAs, aimed at researchers and professionals in drug development.

The m6A Regulatory Machinery

The m6A modification is a dynamic and reversible process governed by three classes of proteins.[6][10]

-

Writers (Methyltransferases): This complex installs the methyl group onto adenosine (B11128) residues, typically within a RRACH consensus sequence (where R=G or A; H=A, C or U).[6][14] The core writer complex consists of the catalytic subunit METTL3 and its partner METTL14, stabilized by WTAP (Wilms' tumor 1-associated protein).[12][15][16] Other associated proteins like VIRMA, RBM15/15B, and ZC3H13 also contribute to this process.[10][17]

-

Erasers (Demethylases): These enzymes remove the methyl group, making the modification reversible. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[15][18]

-

Readers (Binding Proteins): These proteins recognize and bind to m6A-modified sites, mediating the downstream functional effects.[4][18] The most prominent family of readers contains the YTH (YT521-B homology) domain, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2.[6][18] Other proteins, such as those in the HNRNP and IGF2BP families, also act as m6A readers.[9][18]

Functional Roles of m6A in Non-Coding RNAs

m6A modification impacts the biogenesis and function of various ncRNA species, thereby influencing gene expression programs.

Long Non-coding RNAs (lncRNAs)

m6A modification is a widespread phenomenon on lncRNAs that can profoundly affect their function.[2][4] It can regulate lncRNA stability, structure, and interaction with other molecules.[4][8] For example, m6A can alter the secondary structure of a lncRNA, affecting its ability to bind to proteins or form RNA-DNA triple helices.[8][18] Readers like YTHDF2 can recognize m6A-modified lncRNAs and mediate their degradation, while METTL3-induced methylation can enhance the stability of certain lncRNAs, such as FAM225A.[6][9]

MicroRNAs (miRNAs)

The biogenesis of miRNAs is a tightly regulated multi-step process that can be modulated by m6A. The methyltransferase METTL3 can add m6A marks to primary miRNA transcripts (pri-miRNAs).[12] This modification facilitates the recognition and processing of pri-miRNAs by the DGCR8 microprocessor complex, thus promoting the maturation of miRNAs.[9][12][19] Conversely, some miRNAs can regulate the expression of m6A machinery components by targeting their mRNAs, creating complex feedback loops.[12][20][21] Recent findings also suggest that m6A modification of mature miRNAs can impair their function and promote their export into extracellular vesicles for intercellular communication.[22]

Circular RNAs (circRNAs)

CircRNAs, characterized by their covalently closed-loop structure, are also subject to m6A modification.[11][23] This modification has been shown to influence circRNA function in several ways. m6A can promote the cytoplasmic export of circRNAs, such as circNSUN2, where they can then exert their functions.[24][25] One of the most striking roles of m6A on circRNAs is the initiation of cap-independent translation.[11][24] A single m6A site can be recognized by the reader YTHDF3, which then recruits translation initiation factors like eIF4G2, enabling the circRNA to serve as a template for protein synthesis.[11][16]

| Non-coding RNA Type | Key m6A-mediated Regulatory Mechanisms | Selected Examples & References |

| lncRNA | Regulates transcript stability (degradation or stabilization).[6][9] | LINC00958: Stabilized by METTL3-mediated m6A.[5] |

| Alters RNA structure to affect protein binding.[4][18] | MALAT1: m6A affects interaction with HNRNPC/HNRNPG.[4] | |

| Mediates interaction with chromatin and transcriptional regulation.[8][12] | XIST: m6A recognized by HNRNPA2B1 for transcriptional repression.[7] | |

| miRNA | Promotes pri-miRNA processing and maturation.[9][12] | pri-miR221/222: Maturation accelerated by METTL3.[9][19] |

| Can be targeted by m6A machinery for regulation.[12][16] | miR-33a: Targets METTL3 mRNA for degradation.[12][16] | |

| Impairs mature miRNA function and promotes extracellular export.[22] | Weakens coupling to AGO2 and enhances delivery into EVs.[22] | |

| circRNA | Promotes cap-independent translation.[11][24] | circ-ZNF609: m6A-driven translation under stress conditions.[24] |

| Regulates cytoplasmic export.[24][25] | circNSUN2: Cytoplasmic export enhanced by m6A.[24][25] | |

| Functions as a miRNA sponge.[23][25] | circORC5: Sponges miR-30c-2-3p in a METTL14-dependent manner.[23] |

m6A-ncRNAs in Cellular Signaling Pathways

m6A modification of ncRNAs is a critical regulator of cellular signaling, particularly in cancer.[14][26] By controlling the stability and function of ncRNAs, m6A can indirectly modulate the expression of key signaling proteins.

A prominent example is the PI3K/Akt pathway.[9][13] The lncRNA FAM225A, when stabilized by METTL3-mediated m6A, can act as a competing endogenous RNA (ceRNA) to sponge miR-590-3p and miR-1275.[9] This sequestration derepresses their target, ITGB3, leading to the activation of the FAK/PI3K/AKT signaling cascade and promoting cancer cell invasion and migration.[9] Similarly, METTL3 can promote the maturation of oncogenic miRNAs like miR-221/222, which target the tumor suppressor PTEN, a key negative regulator of the PI3K/Akt pathway.[9][19]

Experimental Protocols for m6A Investigation

A variety of techniques are available to detect and quantify m6A in ncRNAs, ranging from transcriptome-wide mapping to site-specific validation.

MeRIP-Seq: m6A-specific Methylated RNA Immunoprecipitation with Sequencing

MeRIP-Seq (or m6A-Seq) is the most common antibody-based method for transcriptome-wide mapping of m6A.[27] It identifies m6A-containing regions of approximately 100-200 nucleotides but does not provide single-base resolution.[27]

Detailed Methodology:

-

RNA Isolation & Fragmentation: Isolate total RNA or poly(A)+ RNA from cells or tissues. Chemically or enzymatically fragment the RNA into ~100 nt pieces.

-

Immunoprecipitation (IP): Incubate the fragmented RNA with a specific anti-m6A antibody. The antibody-RNA complexes are then captured using protein A/G magnetic beads.

-

Washing & Elution: Perform stringent washes to remove non-specifically bound RNA fragments. Elute the m6A-containing RNA fragments from the antibody-bead complexes.

-

Library Preparation: Construct a sequencing library from the eluted RNA fragments (IP sample) and a corresponding input control sample (fragmented RNA that did not undergo IP).

-

Sequencing & Analysis: Perform high-throughput sequencing. Align reads to the reference genome/transcriptome and identify enriched regions ("peaks") in the IP sample relative to the input control. These peaks indicate the locations of m6A modification.

miCLIP-Seq: m6A individual-nucleotide-resolution Cross-Linking and Immunoprecipitation

miCLIP-Seq is an advanced technique that maps m6A sites at single-nucleotide resolution.[27][28][29] It utilizes UV cross-linking to create a covalent bond between the antibody and the RNA, which induces specific mutations or truncations during reverse transcription, pinpointing the exact modified base.[27][30]

Detailed Methodology:

-

RNA Fragmentation & Cross-linking: Isolate and fragment RNA. Incubate with an anti-m6A antibody and expose to UV light (254 nm) to cross-link the antibody to the RNA at the m6A site.[27][28]

-

Immunoprecipitation & Ligation: Purify the antibody-RNA complexes using protein A/G beads. Ligate an adapter to the 3' end of the RNA fragments.[30]

-

Radiolabeling & Gel Purification: Radioactively label the 5' end of the RNA fragments. Separate the complexes by SDS-PAGE and transfer to a nitrocellulose membrane. Excise the membrane region corresponding to the cross-linked complexes.

-

Reverse Transcription (RT): Perform reverse transcription on the recovered RNA fragments. The cross-linked amino acid residue at the m6A site causes the reverse transcriptase to either terminate or introduce a mutation (e.g., C-to-T substitution) in the resulting cDNA.[27][30]

-

Library Preparation & Sequencing: Circularize the cDNA, re-linearize, and amplify via PCR to create a sequencing library.[28]

-

Data Analysis: Map the sequencing reads and identify the precise locations of mutations and truncations, which correspond to the single-nucleotide m6A sites.[27]

References

- 1. m6A Modification in Coding and Non-coding RNAs: Roles and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The functions of N6-methyladenosine modification in lncRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The functions of N6-methyladenosine modification in lncRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New understandings of the genetic regulatory relationship between non-coding RNAs and m6A modification [frontiersin.org]

- 6. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel insight into the functions of N6-methyladenosine modified lncRNAs in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Non-Coding RNA m6A Modification in Cancer: Mechanisms and Therapeutic Targets [frontiersin.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Novel insights into m6A modification in circular RNA and implications for immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-coding RNA-Mediated N6-Methyladenosine (m6A) deposition: A pivotal regulator of cancer, impacting key signaling pathways in carcinogenesis and therapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. The m6A RNA methylation regulates oncogenic signaling pathways driving cell malignant transformation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 16. The interplay between m6A RNA methylation and noncoding RNA in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The lncRNA epigenetics: The significance of m6A and m5C lncRNA modifications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-Coding RNA m6A Modification in Cancer: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rnajc.ucsf.edu [rnajc.ucsf.edu]

- 21. m6A RNA Methylation Is Regulated by MicroRNAs and Promotes Reprogramming to Pluripotency | RNA Journal Club [rnajc.ucsf.edu]

- 22. m6A modification inhibits miRNAs' intracellular function, favoring their extracellular export for intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m6A-modified circRNAs: detections, mechanisms, and prospects in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Potential role of N6-methyladenosine modification in circular RNA biogenesis and function in the inflammatory responses [frontiersin.org]

- 25. arraystar.com [arraystar.com]

- 26. Switching from messenger RNAs to noncoding RNAs, METTL3 is a novel colorectal cancer diagnosis and treatment target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. miCLIP-seq - Profacgen [profacgen.com]

- 29. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) | Springer Nature Experiments [experiments.springernature.com]

- 30. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]

The Biological Significance of Reversible RNA Methylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics has unveiled a new layer of gene regulation, with reversible RNA methylation, particularly N6-methyladenosine (m6A), emerging as a critical player in a vast array of biological processes. This dynamic modification, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, profoundly influences RNA metabolism, including splicing, stability, translation, and nuclear export. Dysregulation of this intricate machinery is increasingly implicated in the pathogenesis of numerous diseases, most notably cancer and neurological disorders. This technical guide provides a comprehensive overview of the core concepts of reversible RNA methylation, its biological significance, the methodologies used for its study, and its impact on key cellular signaling pathways, offering valuable insights for researchers and drug development professionals.

The Core Machinery of Reversible RNA Methylation

The dynamic and reversible nature of RNA methylation is orchestrated by a trio of protein classes: writers, erasers, and readers. The most prevalent and well-studied RNA methylation is N6-methyladenosine (m6A).

-